molecular formula C22H29ClN4OS B2702763 4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1219205-06-7

4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2702763
CAS No.: 1219205-06-7
M. Wt: 433.01
InChI Key: NQTLGDHMRKJIGL-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with a 4-methyl group and dual dimethylamino moieties. The compound’s structure integrates a benzothiazole ring system, known for its pharmacological relevance in targeting enzymes and receptors, with dimethylamino substituents that enhance solubility and bioavailability via protonation at physiological pH . The hydrochloride salt form further improves stability and crystallinity, making it suitable for pharmaceutical development.

Properties

IUPAC Name

4-(dimethylamino)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS.ClH/c1-16-8-6-9-19-20(16)23-22(28-19)26(15-7-14-24(2)3)21(27)17-10-12-18(13-11-17)25(4)5;/h6,8-13H,7,14-15H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTLGDHMRKJIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

This compound includes several notable structural features:

  • Thiazole Ring : Known for its diverse biological activities, including anticancer properties.
  • Dimethylamino Groups : These enhance solubility and may improve interactions with biological targets.
  • Benzamide Moiety : Contributes to the compound's pharmacological profile.

The molecular formula is C22H29ClN4OSC_{22}H_{29}ClN_{4}OS with a molecular weight of 433.01 g/mol .

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing thiazole rings can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3 .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism
8jU9375.2Procaspase-3 activation
8kU9376.6Procaspase-3 activation
4aA549Not specifiedInduces apoptosis

The presence of the thiazole component is linked to cytotoxic effects, while the dimethylamino groups may enhance the interaction with proteins involved in cancer progression .

The mechanism by which this compound exerts its biological activity involves:

  • Induction of Apoptosis : Activation of procaspase-3 leading to apoptosis in cancer cells.
  • Structure-Activity Relationship (SAR) : Studies suggest that specific structural features, such as the benzothiazole moiety and donor sets, are crucial for enhancing anticancer activity and selectivity against various cancer cell lines .

Case Studies

In a study evaluating benzothiazole derivatives, compounds bearing specific substituents demonstrated enhanced anticancer activity against various cell lines. The results indicated that modifications to the thiazole ring could significantly impact the efficacy of these compounds .

Table 2: Case Study Results

CompoundCell Line TestedObserved Activity
8jU937High selectivity and potency
8kMCF-7Moderate activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A: N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS: 1052530-89-8)

  • Structural Differences :
    • Substituents : 4-methoxybenzothiazole vs. 4-methylbenzothiazole in the target compound.
    • Core Structure : Benzo[d]thiazole-2-carboxamide vs. benzamide.
  • Impact: The methoxy group (electron-donating) may alter electronic properties and binding affinity compared to the methyl group (moderately electron-donating).

Compound B: 4-((4-(Naphthalen-2-yl)thiazol-2-yl)amino)-N-tosylbenzamide ()

  • Structural Differences: Thiazolylamino and tosyl groups vs. dimethylamino and benzothiazole moieties.
  • Impact: The naphthyl group enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. The tosyl group (bulky sulfonamide) could sterically hinder interactions with flat binding pockets (e.g., ATP sites in kinases), whereas the dimethylamino groups in the target compound may facilitate charge-based interactions .

Physicochemical Properties

Property Target Compound Compound A (CAS: 1052530-89-8) Compound B ()
Molecular Weight Not explicitly provided 463.0 g/mol ~500 g/mol (estimated)
Solubility High (hydrochloride salt, polar groups) Moderate (carboxamide, methoxy) Low (naphthyl, tosyl)
Key Functional Groups Dimethylamino, benzothiazole, benzamide Methoxy, carboxamide, benzothiazole Thiazolylamino, tosyl, naphthyl

Stability and Reactivity

  • The hydrochloride salt form of the target compound enhances stability compared to free-base analogs (e.g., thione tautomers in ).
  • The 4-methyl group on the benzothiazole ring may reduce oxidative metabolism compared to electron-rich substituents (e.g., methoxy in Compound A) .

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